![molecular formula C18H15FN2O3 B2382155 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 946262-29-9](/img/structure/B2382155.png)
2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
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Description
2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, commonly known as FPhIs, is a small molecule inhibitor that has been identified as a potent anticancer agent. It belongs to the family of isoxazole-based compounds that have been shown to have promising anticancer activity in preclinical studies.
Scientific Research Applications
Photoreactions and Synthesis
- The study of photoreactions of similar compounds like flutamide in different solvents shows that photo-induced reactions can lead to the formation of various radicals and products. For example, flutamide undergoes a nitro-nitrite rearrangement under UV light in acetonitrile, leading to the generation of phenoxy radicals and nitrogen monoxide. This process signifies the complex behavior of fluorophenoxy compounds under light, which could be relevant for understanding the photostability and photochemical properties of 2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide in pharmaceutical and material science applications (Watanabe, Fukuyoshi, & Oda, 2015).
Potential Biological Activity
- Compounds with similar structures have been synthesized and investigated for their biological activities. For instance, derivatives containing the fluorophenoxy group have been synthesized, indicating ongoing interest in exploring these compounds for various biological and medicinal applications. Although the direct application in drug use and side effects is excluded from this discussion, the synthesis of such compounds suggests a potential for discovering novel biological activities and therapeutic applications (Yang Man-li, 2008).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-15-8-4-5-9-16(15)23-12-18(22)20-11-14-10-17(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPRUUAJRZRPNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide |
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